molecular formula C12H13NO3 B8272479 3,3-Dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid

3,3-Dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid

Cat. No. B8272479
M. Wt: 219.24 g/mol
InChI Key: HICSDSQZNQNYHJ-UHFFFAOYSA-N
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Patent
US08153674B2

Procedure details

To a solution of 3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid (5.0 g, 22.8 mmol) in acetic acid (450 mL) and benzene (160 mL) is added successively, potassium acetate (15.7 g, 160 mmol), cupric acetate (210 mg, 1.14 mmol), and lead (IV) acetate (18.2 g, 41.1 mmol). The green solution is heated to reflux for 4 h, at which time additional lead (IV) acetate (2.0 g 4.5 mmol) is added. After a total of 5 h at reflux the reaction is cooled to room temperature and quenched by the addition of ethylene glycol (ca. 5 mL). The reaction is concentrated in vacuo to near dryness. The resulting dark green oil is dissolved in ethyl acetate and stirred vigorously while cautiously treating with saturated aqueous sodium bicarbonate followed by solid NaHCO3 until the aqueous layer reached a pH greater than 8. The layers are separated and the aqueous layer is extracted 3 times with ethyl acetate. The organic layer is dried with Na2SO4 filtered and concentrated. The resulting brown oil is then dissolved in THF (200 mL). Water (40 ml) and LiOH.H2O (5.0 g, 118.6 mmol) are added. The reaction mixture is heated to 45° C. and stirred for 18 h, at which time it is cooled to room temperature. The reaction is concentrated in vacuo to ca. ¾ of its original volume, diluted with methylene chloride and saturated aqueous NaHCO3. The layers are separated and the aqueous layer is extracted 3 times with ethyl acetate. The organic layers are combined, dried with Na2SO4, filtered and concentrated in vacuo to afford a brown oil, which is pre-adsorbed on silica gel for further purification. Purification by silica gel flash chromatography (dichloromethane-methanol, 99:1 to 23:2) furnished 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-one as an off-white foam; MS (ESI) m/z 192.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
15.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
lead (IV) acetate
Quantity
18.2 g
Type
reactant
Reaction Step Four
Name
lead (IV) acetate
Quantity
2 g
Type
reactant
Reaction Step Five
Name
LiOH.H2O
Quantity
5 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH:11](C(O)=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[NH:3]1.C([O-])(=[O:19])C.[K+].C([O-])(=O)C.[Pb+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.O[Li].O>C(O)(=O)C.C1C=CC=CC=1.O>[OH:19][CH:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[NH:3][C:2]1([CH3:16])[CH3:1] |f:1.2,3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(NC(C2=CC=CC=C2C1C(=O)O)=O)C
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
potassium acetate
Quantity
15.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
cupric acetate
Quantity
210 mg
Type
reactant
Smiles
Step Four
Name
lead (IV) acetate
Quantity
18.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
Step Five
Name
lead (IV) acetate
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
Step Six
Name
LiOH.H2O
Quantity
5 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The green solution is heated
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After a total of 5 h at reflux the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of ethylene glycol (ca. 5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark green oil is dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
while cautiously treating with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown oil is then dissolved in THF (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 45° C.
STIRRING
Type
STIRRING
Details
stirred for 18 h, at which time it
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo to ca. ¾ of its original volume
ADDITION
Type
ADDITION
Details
diluted with methylene chloride and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil, which
CUSTOM
Type
CUSTOM
Details
is pre-adsorbed on silica gel for further purification
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (dichloromethane-methanol, 99:1 to 23:2)

Outcomes

Product
Name
Type
product
Smiles
OC1C(NC(C2=CC=CC=C12)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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